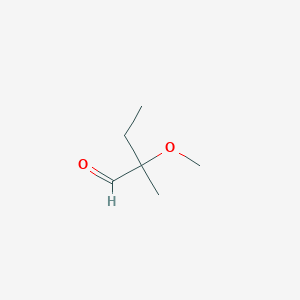

2-Methoxy-2-methylbutanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-2-methylbutanal, also known as Butane, 2-methoxy-2-methyl-, is a chemical compound with the molecular formula C6H14O . It has a molecular weight of 102.1748 .

Synthesis Analysis

The synthesis of 2-Methoxy-2-methylbutanal involves several steps. A general synthetic method for the oxidation of primary alcohols to aldehydes has been used . The reaction mixture contains about 5 weight percent to about 75 weight percent 2-butene based on the total reaction mixture .Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-methylbutanal is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 2-Methoxy-2-methylbutanal are complex. For example, C5H10+ CH4O can yield C6H14O .Physical And Chemical Properties Analysis

2-Methoxy-2-methylbutanal is a colorless liquid at room temperature with a mild, ethereal odor . It has a molecular weight of 105.15300, and its density is not available . The boiling point and melting point are also not available .Applications De Recherche Scientifique

Environmental Implications and Chemical Reactions

A study by Aschmann, Arey, and Atkinson (2011) delved into the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound structurally similar to 2-Methoxy-2-methylbutanal. They identified the reaction products and discussed potential mechanisms, indicating the environmental fate of such compounds used in industrial applications like solvents for paints and detergents (Aschmann, Arey, & Atkinson, 2011).

Applications in Organic Geochemistry

Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass, analyzing the chemical changes in lignin during hydrothermal alteration. This study highlights the importance of compounds like 2-Methoxy-2-methylbutanal in understanding the decomposition and transformation of plant matter in geological contexts (Vane & Abbott, 1999).

Role in Enology

Research by Dunlevy et al. (2013) explored the biosynthesis of methoxypyrazines in Cabernet Sauvignon grapes, focusing on how light exposure and crop level affect these compounds responsible for herbaceous/vegetal wine aromas. This study indirectly relates to the broader family of methoxy compounds, including 2-Methoxy-2-methylbutanal, by elucidating their formation and impact on wine quality (Dunlevy et al., 2013).

Electrochemical Applications

Gu et al. (2000) identified 2-Methoxyethyl (methyl) carbonate, a compound related to 2-Methoxy-2-methylbutanal, as a useful solvent for rechargeable Li-ion batteries. This research provides insights into the electrochemical properties and applications of methoxy compounds in the development of energy storage technologies (Gu et al., 2000).

Material Science and Polymerization

Mazur and Frydrychewicz (2007) reported on the chemical polymerization of 2-methoxyaniline at the gas/solution interface, creating polymer microstructures with gas bubbles as templates. While focusing on a different methoxy compound, this study illustrates the potential of methoxy derivatives, including 2-Methoxy-2-methylbutanal, in innovative material synthesis and applications (Mazur & Frydrychewicz, 2007).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment and avoiding contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation . The compound is highly flammable, and it may cause skin irritation, serious eye damage, respiratory irritation, drowsiness, or dizziness .

Propriétés

IUPAC Name |

2-methoxy-2-methylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRQZRAXJBWYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-methylbutanal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)

![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)

![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)

![{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine](/img/structure/B2985235.png)

![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2985242.png)

![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)